3-Acetyl-6-methylimidazo[1,2-a]pyridine
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Overview
Description
3-Acetyl-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic system with an acetyl group at the 3-position and a methyl group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-6-methylimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-6-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-Acetyl-6-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Acetyl-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, it can interact with DNA or proteins, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
- 3-Acetyl-2-methylimidazo[1,2-a]pyridine
- 6-Methyl-2-phenylimidazo[1,2-a]pyridine
- 3-Bromo-2-methylimidazo[1,2-a]pyridine
Comparison: Compared to other imidazo[1,2-a]pyridine derivatives, 3-Acetyl-6-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the acetyl group at the 3-position and the methyl group at the 6-position can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1-(6-methylimidazo[1,2-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-10-11-5-9(8(2)13)12(10)6-7/h3-6H,1-2H3 |
InChI Key |
NAXNVBOBFQSNDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC=C2C(=O)C)C=C1 |
Origin of Product |
United States |
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